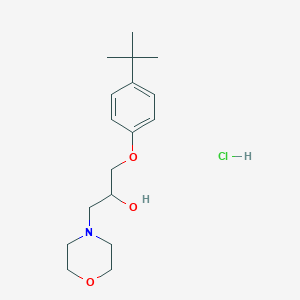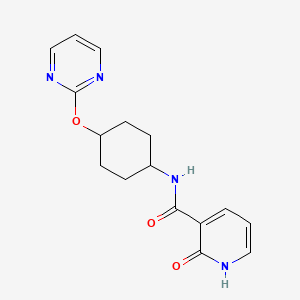
2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide is a complex chemical compound with potential applications in various fields, including medicinal chemistry, pharmacology, and organic synthesis. This compound has a unique structural framework that can be tailored for specific scientific purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions starting with readily available precursors:
Starting Materials: The synthesis usually begins with cyclohexyl derivatives and pyrimidine-2-ol.
Stepwise Reactions: The cyclohexyl derivative undergoes hydroxylation to form 4-(pyrimidin-2-yloxy)cyclohexanol.
Cyclization and Condensation: A cyclization reaction, followed by condensation with dihydropyridine-3-carboxylic acid, forms the 2-oxo-dihydropyridine structure.
Industrial Production Methods
Batch Process: This method allows controlled reactions and adjustments in reaction conditions to optimize yields.
Continuous Flow Synthesis: In industrial settings, continuous flow reactors are employed for the large-scale production, ensuring consistent quality and higher efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, transforming functional groups and increasing its oxidation state.
Reduction: Reduction reactions can be used to modify specific parts of the molecule, affecting its reactivity and stability.
Substitution: Nucleophilic substitution reactions can introduce new functional groups, altering the compound's properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used.
Reducing Agents: Sodium borohydride or lithium aluminium hydride are effective.
Solvents: Typical solvents include dichloromethane, ethanol, and water, selected based on the reaction type.
Major Products Formed
The main products depend on the specific reaction conditions:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Formation of new carbon-carbon or carbon-nitrogen bonds.
科学的研究の応用
Chemistry
The compound serves as a versatile intermediate in organic synthesis, aiding in the construction of complex molecular architectures.
Biology
Studies indicate potential biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
Its structure suggests potential as an active pharmaceutical ingredient, especially in developing novel therapies for chronic diseases.
Industry
The compound is used in the development of advanced materials with specific properties, such as increased durability or reactivity.
作用機序
The compound's mechanism of action is primarily driven by its ability to interact with specific molecular targets:
Molecular Targets: Enzymes and receptors that regulate biological pathways.
Pathways: Modulates signaling pathways involved in inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Unique Features
2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide stands out due to its specific structural features, which confer unique reactivity and biological activity.
Similar Compounds
2-oxo-1,2-dihydropyridine derivatives: Similar basic structure but different functional groups.
Cyclohexyl-pyrimidine compounds: Share some structural similarities but differ in the arrangement and type of functional groups.
Carboxamide derivatives: Possess the carboxamide functional group but differ in the remaining structure.
特性
IUPAC Name |
2-oxo-N-(4-pyrimidin-2-yloxycyclohexyl)-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-14-13(3-1-8-17-14)15(22)20-11-4-6-12(7-5-11)23-16-18-9-2-10-19-16/h1-3,8-12H,4-7H2,(H,17,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXXGEGOOFFEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CNC2=O)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
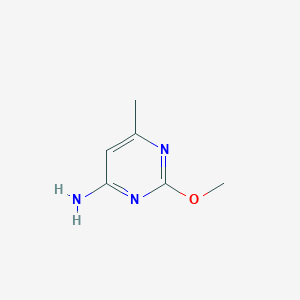
![2-Propyloxazolo[4,5-b]pyridine](/img/structure/B2515249.png)
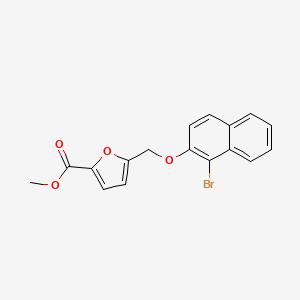
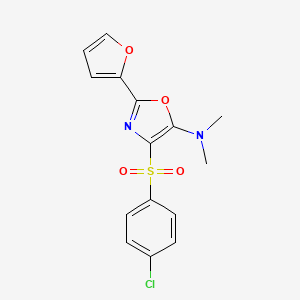
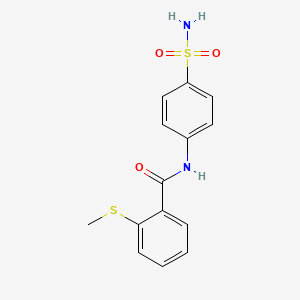
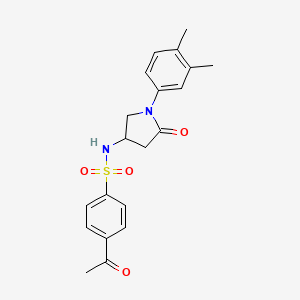
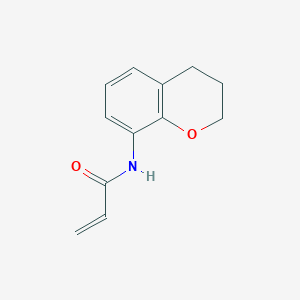

![1-[4-(1-Methoxypropan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2515260.png)
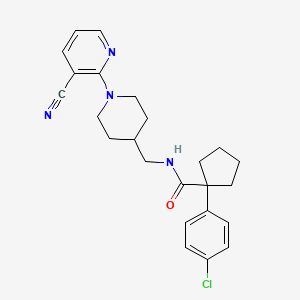
![2-{4-hydrazinyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B2515264.png)
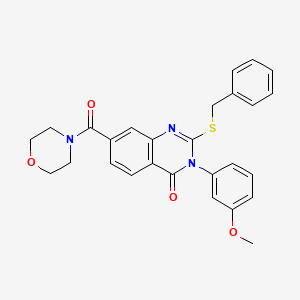
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone](/img/structure/B2515267.png)
